![molecular formula C15H9N B1252910 Indeno[1,2-b]indole CAS No. 248-59-9](/img/structure/B1252910.png)

Indeno[1,2-b]indole

Vue d'ensemble

Description

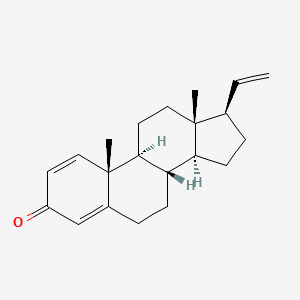

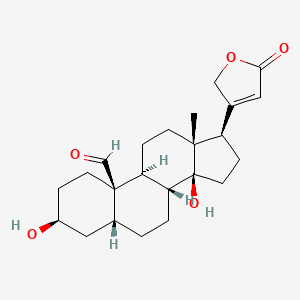

Indeno[1,2-b]indole is a tetracyclic core structure found in the majority of indole diterpenoids . It features a trans-hydrindane moiety that is fused to an indole unit . This structure is found frequently among various compounds such as nodulisporic acids, paspalines, paxillines, terpendoles, shearinines, janthitrems, and lolitrems .

Synthesis Analysis

The synthesis of this compound involves a novel synthetic route that includes a photo-Nazarov cyclization of a 3-acylindole precursor initially providing the thermodynamically preferred cis-hydrindanone . After reduction and conversion to the cyclopentadiene, dihydroxylation and hydrogenation provided the indoline . The key step generated the trans-system by stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions, for the first time applied to an N-heterocycle .Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetracyclic core structure, which is a trans-hydrindane moiety fused to an indole unit .Chemical Reactions Analysis

This compound derivatives have been used in various chemical reactions. For instance, two Pd (OAc)2-catalyzed sequential C–H activations (C2–H arylation followed by indole C3–H activation with iminyl hydrogen) were employed for the synthesis of indeno[1,2-b]indoles in one pot .Applications De Recherche Scientifique

1. Anticancer Properties

Indeno[1,2-b]indoles have shown promise as anticancer agents. Research indicates that certain derivatives, specifically indeno[1,2-b]indoloquinones, exhibit significant antiproliferative activity against various human cancer cell lines. These compounds inhibit human protein kinase CK2, which is implicated in cancer progression. Interestingly, some indeno[1,2-b]indole derivatives also inhibit the leukemia-associated receptor tyrosine kinase FLT3, offering potential for leukemia treatment (Hundsdörfer et al., 2012). Another study found that certain indeno[1,2-b]indoles are potent inhibitors of CK2, with selective activity towards this kinase, further supporting their role in anticancer therapy (Hundsdörfer et al., 2012).

2. Application in Solar Cells

This compound-based compounds have been successfully used in dye-sensitized solar cells (DSSCs). A study demonstrated that organic dyes based on this compound show good performance as photosensitizers in DSSCs, with a power conversion efficiency of up to 7.64%. This indicates the potential of this compound as an efficient electron donor in organic dyes for solar energy applications (Qian et al., 2016). Another study highlighted the use of this compound-spirofluorene as a donor block in sensitizers for DSSCs, achieving a high power conversion efficiency of 9.56%, surpassing the efficiency of commercial N719 dye (Dai et al., 2020).

3. Development of Photovoltaic Materials

This compound derivatives have been utilized in the development of photovoltaic materials. An unsymmetric this compound compound demonstrated broad near-infrared absorption, making it a suitable material for organic solar cells. The use of such materials in solar cells resulted in a peak short circuit current over 15.3 mA cm−2 and a power conversion efficiency of 7.27% (Hu et al., 2019).

4. Protein Kinase Inhibition

This compound derivatives have been synthesized as inhibitors of human protein kinase CK2. This kinase is involved in several cellular processes, and its inhibition is a potential therapeutic strategy against various diseases, including cancer. Some derivatives inhibited CK2 with sub-micromolar IC50 values, indicating their efficacy as kinase inhibitors (Alchab et al., 2015).

Mécanisme D'action

While the exact mechanism of action of Indeno[1,2-b]indole is not fully understood, some studies suggest that it may have potential inhibitory effects on certain proteins. For example, it has been shown that all indeno[1,2‐b]indole derivatives are not transported by ABCG2, and even the partial inhibitors are able to fully chemosensitize cancer cells overexpressing ABCG2 .

Propriétés

IUPAC Name |

indeno[1,2-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZCTPAUYJQGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C2=NC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514102 | |

| Record name | Indeno[1,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248-59-9 | |

| Record name | Indeno[1,2-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)